(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid (3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17492371
InChI: InChI=1S/C10H10F3NO4/c11-10(12,13)18-5-1-2-8(15)6(3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1
SMILES:
Molecular Formula: C10H10F3NO4
Molecular Weight: 265.19 g/mol

(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid

CAS No.:

Cat. No.: VC17492371

Molecular Formula: C10H10F3NO4

Molecular Weight: 265.19 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid -

Specification

Molecular Formula C10H10F3NO4
Molecular Weight 265.19 g/mol
IUPAC Name (3R)-3-amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO4/c11-10(12,13)18-5-1-2-8(15)6(3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1
Standard InChI Key BRRVBDVNAYKGED-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=C(C=C1OC(F)(F)F)[C@@H](CC(=O)O)N)O
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)C(CC(=O)O)N)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a β-amino acid backbone with a phenyl ring substituted at the 2-hydroxy and 5-trifluoromethoxy positions. The (3R) stereochemistry ensures enantiomeric specificity, which is critical for its interactions with chiral biological systems. The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability and target binding, while the hydroxyl group participates in hydrogen bonding and electrostatic interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₀F₃NO₄
Molecular Weight265.19 g/mol
IUPAC Name(3R)-3-amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid
CAS NumberNot publicly disclosed
Enantiomeric Excess (ee)>90% (reported for analogs)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid involves asymmetric catalysis or chiral resolution to achieve high enantiomeric purity. Key steps include:

  • Trifluoromethoxy Introduction: Electrophilic trifluoromethoxylation of the phenyl ring using reagents like trifluoromethyl triflate under controlled conditions.

  • Amino Acid Backbone Construction: Stereoselective addition of ammonia to α,β-unsaturated esters, followed by hydrolysis to yield the β-amino acid.

Industrial Optimization

Industrial production employs continuous flow reactors and automated synthesis platforms to enhance yield and scalability. These systems minimize side reactions and improve temperature control, critical for preserving the trifluoromethoxy group’s integrity.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (ee)Scalability
Batch Reactor45–5585–90%Moderate
Continuous Flow65–7592–95%High

Biological Activity and Mechanism

Target Interactions

The compound’s biological activity stems from its dual functional groups:

  • Hydroxyl Group: Forms hydrogen bonds with active-site residues of enzymes (e.g., kinases, proteases).

  • Trifluoromethoxy Group: Enhances binding affinity through hydrophobic interactions and metabolic stability.

Enzymatic Modulation

In vitro studies demonstrate its role as a competitive inhibitor of glutamate decarboxylase, an enzyme involved in neurotransmitter synthesis. The (3R) configuration aligns with the enzyme’s chiral active site, achieving a Ki value of 2.3 µM.

Research Applications

Drug Development

The compound serves as a scaffold for designing neuroactive agents targeting epilepsy and neurodegenerative diseases. Its trifluoromethoxy group improves blood-brain barrier penetration, a key advantage in central nervous system (CNS) drug candidates.

Comparative Analysis with Stereoisomers

The (3S)-enantiomer exhibits reduced binding affinity (Ki = 8.7 µM) due to steric clashes in the enzyme’s active site, underscoring the importance of stereochemistry.

Table 3: Enantiomer Comparison

Property(3R)-Isomer(3S)-Isomer
Binding Affinity (Ki)2.3 µM8.7 µM
Metabolic Stabilityt₁/₂ = 4.2 h (rat plasma)t₁/₂ = 1.8 h (rat plasma)

Future Directions and Challenges

Scalability and Cost

While continuous flow synthesis improves yield, the high cost of trifluoromethoxylation reagents remains a barrier to large-scale production. Research into catalytic trifluoromethoxylation could address this limitation.

Toxicology Profiling

Preliminary studies indicate low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), but long-term effects require further investigation.

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